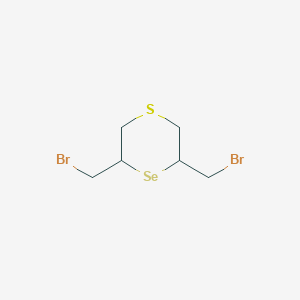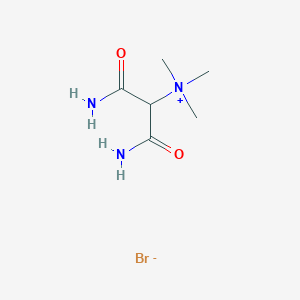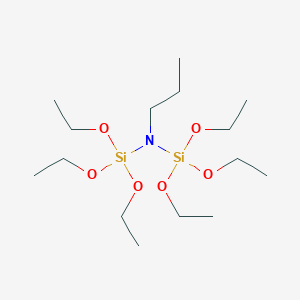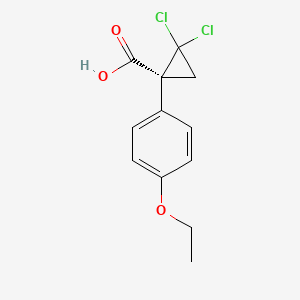![molecular formula C9H9Cl2NO3 B14511242 2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid CAS No. 62804-94-8](/img/structure/B14511242.png)
2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and an oxy group at position 3, which is further connected to a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid typically involves the reaction of 2,6-dichloropyridine with butanoic acid derivatives under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of butanoic acid reacts with the chlorinated pyridine in the presence of a base, such as sodium hydroxide, to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and solvents are carefully selected to enhance the reaction rate and facilitate the separation of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Triclopyr: Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-.
2-(2,6-Dichloropyridin-3-yl)acetic acid: Another derivative with similar structural features.
Uniqueness
2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the butanoic acid moiety. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
62804-94-8 |
|---|---|
Fórmula molecular |
C9H9Cl2NO3 |
Peso molecular |
250.08 g/mol |
Nombre IUPAC |
2-(2,6-dichloropyridin-3-yl)oxybutanoic acid |
InChI |
InChI=1S/C9H9Cl2NO3/c1-2-5(9(13)14)15-6-3-4-7(10)12-8(6)11/h3-5H,2H2,1H3,(H,13,14) |
Clave InChI |
CFGRODMRWGPCBU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)O)OC1=C(N=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14511165.png)




![Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]-](/img/structure/B14511189.png)

![N,N'-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14511195.png)





![3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14511243.png)
